molecular formula C14H14F3NO B11740062 1-(Dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one

1-(Dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one

Cat. No.: B11740062
M. Wt: 269.26 g/mol
InChI Key: MJZCCUFMEHAHAA-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one is a synthetic organic compound known for its unique chemical structure and properties This compound features a dimethylamino group, a trifluoromethyl-substituted phenyl ring, and a conjugated penta-1,4-dien-3-one system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one can be synthesized through a multi-step process involving the following key steps:

    Formation of the penta-1,4-dien-3-one backbone: This can be achieved through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone under basic conditions.

    Introduction of the dimethylamino group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

    Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Dimethylamine for nucleophilic substitution, trifluoromethyl iodide for electrophilic substitution.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(Dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the dimethylamino and trifluoromethyl groups, which can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

  • 1-(Dimethylamino)-5-[2-(trifluoromethyl)phenyl]penta-1,4-dien-3-one
  • 1-(Dimethylamino)-5-[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one
  • 1-(Dimethylamino)-5-[3-(difluoromethyl)phenyl]penta-1,4-dien-3-one

Comparison: 1-(Dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

IUPAC Name

1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one

InChI

InChI=1S/C14H14F3NO/c1-18(2)9-8-13(19)7-6-11-4-3-5-12(10-11)14(15,16)17/h3-10H,1-2H3

InChI Key

MJZCCUFMEHAHAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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